molecular formula C8H8ClFO3S B1524377 2-(4-Fluorophenoxy)ethanesulfonyl chloride CAS No. 1018548-27-0

2-(4-Fluorophenoxy)ethanesulfonyl chloride

Cat. No.: B1524377
CAS No.: 1018548-27-0
M. Wt: 238.66 g/mol
InChI Key: VGZMGRHCUYOATF-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenoxy)ethanesulfonyl chloride” is a chemical compound with the CAS Number: 1018548-27-0 . It has a molecular weight of 238.67 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8ClFO3S/c9-14(11,12)6-5-13-8-3-1-7(10)2-4-8/h1-4H,5-6H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 238.67 . The InChI code for “this compound” is 1S/C8H8ClFO3S/c9-14(11,12)6-5-13-8-3-1-7(10)2-4-8/h1-4H,5-6H2 , which represents its molecular structure.

Scientific Research Applications

Activation of Solid Supports for Biological Attachment

2-(4-Fluorophenoxy)ethanesulfonyl chloride and related compounds, like 4-fluorobenzenesulfonyl chloride (fosyl chloride), are used in the activation of solid supports for the covalent attachment of biological substances. Due to the strong electron-withdrawing properties of the fluorine atom, fosyl chloride is an excellent agent for activating hydroxyl groups on various solid supports such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This activation enables the covalent attachment of enzymes, antibodies, and other biologicals with high retention of biological function, which is essential for therapeutic applications in bioselective separation processes (Chang et al., 1992).

Synthesis of Fluoroionophores for Metal Detection

Derivatives of this compound are utilized in the synthesis of fluoroionophores for metal cation detection. Specifically, compounds synthesized from diamine-salicylaldehyde derivatives have shown the ability to chelate Zn+2 selectively in various conditions. This capability makes them excellent candidates for developing sensitive detection methods for Zn+2 in environmental and possibly biological samples, highlighting their importance in monitoring and studying metal cations in different settings (Hong et al., 2012).

Photochemical Addition Reactions

Fluoroalkylsulfonyl chlorides, including molecules similar to this compound, are used as fluorinated radical sources in photochemical addition reactions. These reactions are facilitated by Cu-mediated conditions under visible light, leading to the production of α-chloro-β-fluoroalkylcarbonyl products with high yields. Such reactions are crucial in the synthesis of fluorinated organic compounds, which are of significant interest in pharmaceutical and agrochemical industries due to the unique properties that fluorine imparts to organic molecules (Tang & Dolbier, 2015).

Safety and Hazards

The safety information signal word for “2-(4-Fluorophenoxy)ethanesulfonyl chloride” is "Danger" . The hazard statements include H314, H335 . The precautionary statements include P260, P261, P264, P271, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P310, P403 + P233, P405, P501 .

Properties

IUPAC Name

2-(4-fluorophenoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c9-14(11,12)6-5-13-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZMGRHCUYOATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679765
Record name 2-(4-Fluorophenoxy)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018548-27-0
Record name 2-(4-Fluorophenoxy)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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